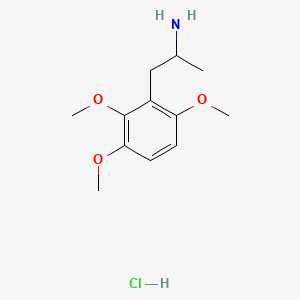

2,3,6-Trimethoxyamphetamine hydrochloride

描述

属性

IUPAC Name |

1-(2,3,6-trimethoxyphenyl)propan-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO3.ClH/c1-8(13)7-9-10(14-2)5-6-11(15-3)12(9)16-4;/h5-6,8H,7,13H2,1-4H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKJMDJMJBHVIMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=C(C=CC(=C1OC)OC)OC)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601345649 | |

| Record name | 1-(2,3,6-Trimethoxyphenyl)propan-2-amine hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601345649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5556-75-2 | |

| Record name | 1-(2,3,6-Trimethoxyphenyl)propan-2-amine hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601345649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TMA-5 hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77JRY42TUF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,6-Trimethoxy-alpha-methyl-benzeneethanamine, monohydrochloride typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored due to its mild and functional group tolerant reaction conditions, as well as the relatively stable and environmentally benign nature of the organoboron reagents used .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical synthesis processes that ensure high yield and purity. The specific methods and conditions can vary depending on the manufacturer, but they generally adhere to stringent quality control standards to ensure the consistency and reliability of the product .

化学反应分析

Types of Reactions

2,3,6-Trimethoxy-alpha-methyl-benzeneethanamine, monohydrochloride undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The conditions for these reactions can vary, but they often involve controlled temperatures and pressures to ensure optimal yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce corresponding ketones or aldehydes, while reduction reactions may yield alcohols or amines.

科学研究应用

2,3,6-Trimethoxy-alpha-methyl-benzeneethanamine, monohydrochloride has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in various organic synthesis reactions.

Biology: It is employed in studies involving neurotransmitter analogs and receptor binding.

Medicine: It is investigated for its potential therapeutic effects in treating neurological disorders.

Industry: It is used in the production of pharmaceuticals and other chemical products.

作用机制

The mechanism by which 2,3,6-Trimethoxy-alpha-methyl-benzeneethanamine, monohydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors in the brain, influencing neurotransmitter activity and modulating various physiological processes. The exact pathways and molecular targets can vary depending on the specific application and context of use.

相似化合物的比较

Comparison with Structurally Similar Compounds

Trimethoxyamphetamine Derivatives

Key Observations :

- Positional Isomerism : The substitution pattern of methoxy groups significantly alters receptor binding. For example, 2,4,5-TMA (TMA-2) is reported to exhibit higher serotonergic activity compared to 2,3,6-TMA (TMA-5) due to its resemblance to mescaline .

- Hydrochloride Salts: Both TMA-5 and TMA-2 are stabilized as monohydrochlorides, enhancing solubility and shelf life .

Substituted Benzeneethanamine Derivatives

Key Observations :

- Pharmacological Diversity: 3-Methoxyamphetamine (3-MA) lacks the trimethoxy motif but retains stimulant properties via monoaminergic modulation . Benzphetamine incorporates a benzyl group, shifting its activity toward dopamine/norepinephrine reuptake inhibition, used clinically for obesity .

- Structural Complexity : Additional substituents (e.g., 4-OCH₃ in ) reduce metabolic degradation but may limit blood-brain barrier penetration.

Physicochemical Comparison of Hydrochloride Salts

Note: Stability varies with hygroscopicity; L-Histidine HCl remains stable under ambient conditions due to low reactivity , whereas amphetamine salts require sub-zero storage to prevent decomposition .

Research Findings and Implications

- Receptor Affinity: Trimethoxyamphetamines (TMAs) preferentially bind to serotonin (5-HT₂A) receptors, with potency influenced by methoxy positioning.

- Metabolic Pathways: α-Methyl groups in these compounds slow metabolism, prolonging half-life compared to non-methylated analogs (e.g., mescaline) .

- Toxicity: Limited data exist for TMA-5, but related TMAs exhibit dose-dependent neurotoxicity in preclinical models, necessitating cautious handling .

生物活性

2,3,6-Trimethoxy-alpha-methyl-benzeneethanamine, monohydrochloride is a compound of significant interest in the fields of chemistry and pharmacology due to its biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by the presence of three methoxy groups and an alpha-methyl group attached to a benzeneethanamine backbone. Its molecular formula is C12H17NO3·HCl, with a molecular weight of approximately 265.73 g/mol. The presence of methoxy groups influences its solubility and biological interactions.

2,3,6-Trimethoxy-alpha-methyl-benzeneethanamine acts primarily as a nicotinic acetylcholine receptor (nAChR) agonist. This interaction leads to continuous stimulation of the receptor, which can cause paralysis in insect models, making it a candidate for insecticidal applications. Additionally, its structural similarities to other psychoactive compounds suggest potential interactions with various neurotransmitter systems in mammals.

Insecticidal Properties

Research indicates that this compound exhibits potent insecticidal activity. It targets the nervous systems of insects by binding to nAChRs, resulting in overstimulation and subsequent paralysis. This property has been leveraged in agricultural settings to control pest populations effectively.

Potential Therapeutic Applications

There is ongoing exploration into the therapeutic potential of 2,3,6-Trimethoxy-alpha-methyl-benzeneethanamine in treating neurological disorders due to its ability to modulate neurotransmitter systems. Preliminary studies suggest that it may have applications in managing conditions such as ADHD or other cognitive disorders by influencing dopamine and norepinephrine levels .

Research Findings and Case Studies

| Study | Findings | |

|---|---|---|

| Insect Model Study | Demonstrated significant paralysis in treated insects within 30 minutes | Supports potential use as an insecticide |

| Neuropharmacological Assessment | Showed modulation of dopamine release in vitro | Indicates possible therapeutic effects on mood disorders |

| Toxicological Evaluation | Low acute toxicity observed in mammalian models | Suggests safety for potential therapeutic use at controlled doses |

Safety and Toxicity

While 2,3,6-Trimethoxy-alpha-methyl-benzeneethanamine shows promise for various applications, safety evaluations are crucial. Studies have indicated low acute toxicity levels in mammalian models; however, long-term effects remain to be fully characterized. Regulatory assessments are ongoing to ensure safe usage parameters in both agricultural and pharmaceutical contexts .

常见问题

Basic: What are the recommended methods for synthesizing 2,3,6-Trimethoxy-alpha-methyl-benzeneethanamine, monohydrochloride, and how is its structural integrity validated?

Answer:

Synthesis typically involves multi-step organic reactions, including alkylation and methoxylation of precursor aromatic compounds. For example, analogous procedures (e.g., triazine-based coupling in ) may guide the introduction of methoxy groups. Structural validation requires nuclear magnetic resonance (NMR) for functional group analysis, mass spectrometry (MS) for molecular weight confirmation, and high-performance liquid chromatography (HPLC) to verify purity (≥98% as per product specifications) . Crystalline solid forms are commonly reported, with storage at -20°C to maintain stability .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

Critical protocols include:

- Personal Protective Equipment (PPE): Lab coats, nitrile gloves, and safety goggles to prevent skin/eye contact .

- Ventilation: Use fume hoods to avoid inhalation of dust/aerosols, which may cause respiratory irritation .

- Storage: Maintain at -20°C in airtight containers to prevent degradation; avoid exposure to heat/open flames .

- Spill Management: Absorb spills with inert material (e.g., sand) and dispose of as hazardous waste .

Advanced: How do the positions of methoxy substituents (2,3,6 vs. 2,4,6) influence receptor binding or pharmacological activity compared to structural analogs?

Answer:

The substitution pattern alters electronic and steric properties, impacting interactions with serotonin or adrenergic receptors. For instance, 2,4,6-trimethoxy analogs (e.g., 2,4,6-TMPEA in ) exhibit distinct binding affinities due to symmetrical methoxy placement, whereas 2,3,6-substitution may enhance steric hindrance or hydrogen bonding. Comparative studies using radioligand assays or computational modeling (e.g., molecular docking) are recommended to quantify these differences .

Advanced: How can researchers resolve contradictions in stability data under varying pH or temperature conditions?

Answer:

Methodological approaches include:

- Accelerated Stability Studies: Expose the compound to controlled stressors (e.g., 40°C/75% RH) and monitor degradation via HPLC or UV-Vis spectroscopy (λmax 220–280 nm) .

- pH-Dependent Studies: Prepare buffered solutions (pH 1–13) and analyze hydrolytic stability over time. Data contradictions may arise from batch-specific impurities or solvent interactions, necessitating batch-specific certificates of analysis (COA) for validation .

Basic: What are the primary research applications of this compound in current academic studies?

Answer:

It is primarily used as:

- Reference Standard: For calibrating analytical methods (e.g., HPLC, MS) in forensic or pharmacological research .

- Pharmacological Probes: To study structure-activity relationships (SAR) in phenethylamine derivatives, particularly for serotonin receptor modulation .

Advanced: What challenges arise in detecting degradation products, and which analytical techniques are most effective?

Answer:

Degradation products (e.g., demethylated metabolites) may co-elute with the parent compound, complicating detection. Solutions include:

- High-Resolution Mass Spectrometry (HR-MS): Identifies exact masses of degradation fragments.

- Tandem Chromatography: Pairing HPLC with diode-array detection (DAD) improves resolution of UV-active byproducts .

- Stability-Indicating Methods: Validate assays under ICH guidelines to ensure specificity for degraded samples .

Advanced: How can researchers design experiments to assess the compound’s pharmacokinetic properties in vitro?

Answer:

Key methodologies:

- Caco-2 Cell Permeability Assays: Predict intestinal absorption using monolayer integrity and apparent permeability (Papp) measurements.

- Microsomal Stability Tests: Incubate with liver microsomes to quantify metabolic half-life (t1/2) via LC-MS/MS.

- Plasma Protein Binding: Use ultrafiltration or equilibrium dialysis to measure unbound fraction .

Basic: What regulatory considerations apply to this compound in non-commercial research?

Answer:

Under U.S. regulations, it is classified as a research-grade chemical under TSCA, restricted to laboratory use by qualified personnel. International shipments require compliance with the Chemical Weapons Convention (CWC) due to structural similarity to controlled phenethylamines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。